N-[1-(2-bromo-4,5-dimethoxyphenyl)ethyl]nicotinamide
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Overview
Description
N-[1-(2-bromo-4,5-dimethoxyphenyl)ethyl]nicotinamide is an organic compound that features a brominated aromatic ring with methoxy groups and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-bromo-4,5-dimethoxyphenyl)ethyl]nicotinamide typically involves the bromination of a dimethoxyphenyl precursor followed by coupling with a nicotinamide derivative. Common synthetic routes include:
Bromination: The starting material, 2,4-dimethoxyphenyl, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Coupling Reaction: The brominated intermediate is then coupled with nicotinamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-bromo-4,5-dimethoxyphenyl)ethyl]nicotinamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Quinones.
Reduction: De-brominated derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
N-[1-(2-bromo-4,5-dimethoxyphenyl)ethyl]nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(2-bromo-4,5-dimethoxyphenyl)ethyl]nicotinamide involves its interaction with specific molecular targets and pathways. The brominated aromatic ring and methoxy groups may facilitate binding to enzymes or receptors, modulating their activity. The nicotinamide moiety can interact with nicotinamide adenine dinucleotide (NAD) dependent enzymes, influencing cellular metabolism and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-bromo-4,5-dimethoxyphenyl)ethyl)-3-chlorobenzamide
- 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine
Uniqueness
N-[1-(2-bromo-4,5-dimethoxyphenyl)ethyl]nicotinamide is unique due to its combination of a brominated aromatic ring with methoxy groups and a nicotinamide moiety. This structural arrangement provides distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
Molecular Formula |
C16H17BrN2O3 |
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Molecular Weight |
365.22 g/mol |
IUPAC Name |
N-[1-(2-bromo-4,5-dimethoxyphenyl)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H17BrN2O3/c1-10(19-16(20)11-5-4-6-18-9-11)12-7-14(21-2)15(22-3)8-13(12)17/h4-10H,1-3H3,(H,19,20) |
InChI Key |
OSQAMYRHMOFLKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1Br)OC)OC)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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